Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
CAS No.: 881447-79-6
Cat. No.: VC5425802
Molecular Formula: C18H17NO7
Molecular Weight: 359.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881447-79-6 |
|---|---|
| Molecular Formula | C18H17NO7 |
| Molecular Weight | 359.334 |
| IUPAC Name | methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
| Standard InChI | InChI=1S/C18H17NO7/c1-23-12-6-4-3-5-10(12)13-14(18(22)24-2)17(19)26-15-11(21)7-9(8-20)25-16(13)15/h3-7,13,20H,8,19H2,1-2H3 |
| Standard InChI Key | AGWBATUGDBGPEB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The IUPAC name delineates the compound’s intricate structure:
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A pyrano[3,2-b]pyran core, comprising fused six-membered oxygen-containing rings.
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Position 2: An amino (-NH₂) group, enhancing hydrogen-bonding potential.
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Position 3: A methyl ester (-COOCH₃), contributing to steric bulk and solubility.
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Position 4: A 2-methoxyphenyl group, introducing aromaticity and electron-donating effects.
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Position 6: A hydroxymethyl (-CH₂OH) moiety, enabling glycosylation or further derivatization.
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Position 8: A ketone (=O), critical for resonance stabilization .
The InChIKey (AGWBATUGDBGPEB-UHFFFAOYSA-N) and SMILES (COC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC) provide unambiguous structural representation, confirming regiochemistry and stereoelectronic features .
Table 1: Key Molecular Descriptors
Synthesis and Derivatization Strategies
Multi-Step Synthetic Pathways
The compound is synthesized via condensation reactions involving pyrano[3,2-b]pyran precursors. Key steps include:
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Core Formation: Cyclocondensation of diketones with aldehydes in acidic media, forming the pyran backbone .
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Regioselective Substitution: Introduction of the 2-methoxyphenyl group via Friedel-Crafts alkylation, requiring anhydrous AlCl₃ as a catalyst.
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Functionalization: Sequential amination (using NH₃/MeOH) and esterification (with methyl chloroformate) to install the amino and carboxylate groups .
Eco-Friendly Catalysis: Recent advances employ nanozeolite clinoptilolite in aqueous media, improving yield (≥85%) and reducing waste .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | H₂SO₄, EtOH | 80°C | 72 |
| Alkylation | 2-Methoxybenzaldehyde, AlCl₃ | 0°C → RT | 68 |
| Amination | NH₃ (g), MeOH | 50°C | 89 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
While solubility data remains unreported, analog studies suggest moderate solubility in DMSO and methanol due to polar substituents . The compound exhibits stability under inert atmospheres but may degrade via hydrolysis of the ester group in aqueous bases .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (aromatic C=C) .
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¹H NMR (DMSO-d₆): Key signals include δ 7.24–7.55 (aromatic H), δ 5.32 (OH, broad), and δ 4.12–4.25 (CH₂ hydroxymethyl) .
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¹³C NMR: Carbonyl carbons at δ 168–170 ppm, aromatic carbons at δ 110–135 ppm .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) with a Kᵢ of 1.2 μM, disrupting metabolic activation of pro-carcinogens. Additionally, it suppresses sphingolipid biosynthesis in Helicobacter pylori by targeting serine palmitoyltransferase.
Table 3: Comparative Biological Activities of Pyrano[3,2-b]Pyran Derivatives
Applications in Drug Development
Anticancer Agent Lead
The compound’s dual mechanism—DNA intercalation and enzyme inhibition—positions it as a multitargeted anticancer candidate. In vivo murine models show a 40% reduction in tumor volume at 10 mg/kg/day over 21 days .
Antibacterial and Antifungal Uses
Structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Candida albicans, attributed to cell wall biosynthesis disruption .
Comparative Analysis with Structural Analogs
Role of Substituent Positioning
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2-Methoxyphenyl vs. 3-Methoxyphenyl: The ortho-methoxy group in the target compound increases steric hindrance, reducing CYP3A4 binding affinity by 30% compared to the para-substituted analog.
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Hydroxymethyl vs. Cyanogroup: Replacement of -CH₂OH with -CN (as in ) elevates cytotoxicity but decreases aqueous solubility .
Table 4: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| 2-Methoxyphenyl | Enhanced membrane permeability |
| Hydroxymethyl at C6 | Improved solubility and H-bonding |
| Methyl ester at C3 | Metabolic stability |
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